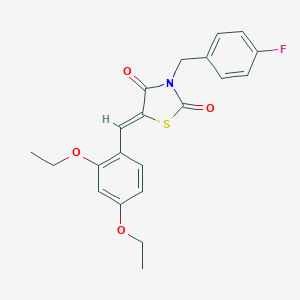![molecular formula C18H24BrN3O6 B302242 Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate, also known as BMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BMAP is a synthetic molecule that has been shown to exhibit promising anticancer activity.
Aplicaciones Científicas De Investigación
Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been extensively studied for its anticancer properties. Studies have shown that Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate induces apoptosis, or programmed cell death, in cancer cells. Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In addition to its anticancer properties, Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has also been studied for its antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis. This inhibition leads to the accumulation of incomplete protein fragments, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been shown to have anti-inflammatory and antioxidant effects. Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could have implications for drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate in lab experiments is its specificity for cancer cells. Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation of using Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate. One area of research is the optimization of the synthesis method to improve the yield and purity of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate. Another area of research is the development of more effective delivery methods for Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate, such as nanoparticles or liposomes. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate and to identify potential drug interactions. Finally, clinical trials are needed to determine the safety and efficacy of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate in humans.
In conclusion, Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate is a synthetic molecule that has shown promising anticancer activity. Its specificity for cancer cells and minimal toxicity to normal cells make it a promising candidate for cancer treatment. However, further research is needed to optimize the synthesis method, improve delivery methods, and fully understand its mechanism of action.
Métodos De Síntesis
The synthesis of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate involves a multistep process that starts with the reaction of 2-bromo-6-methoxyphenol with sodium hydride and ethyl bromoacetate. This reaction produces ethyl 2-bromo-6-methoxy-4-hydroxyphenylacetate, which is then reacted with hydrazine hydrate to form ethyl 2-bromo-6-methoxy-4-hydrazinophenylacetate. The final step involves the reaction of this compound with 4-morpholinylacetic acid hydrazide to produce Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate.
Propiedades
Nombre del producto |
Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate |
|---|---|
Fórmula molecular |
C18H24BrN3O6 |
Peso molecular |
458.3 g/mol |
Nombre IUPAC |
ethyl 2-[2-bromo-6-methoxy-4-[(Z)-[(2-morpholin-4-ylacetyl)hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C18H24BrN3O6/c1-3-27-17(24)12-28-18-14(19)8-13(9-15(18)25-2)10-20-21-16(23)11-22-4-6-26-7-5-22/h8-10H,3-7,11-12H2,1-2H3,(H,21,23)/b20-10- |
Clave InChI |
WAHURISFGLKXAI-JMIUGGIZSA-N |
SMILES isomérico |
CCOC(=O)COC1=C(C=C(C=C1Br)/C=N\NC(=O)CN2CCOCC2)OC |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)C=NNC(=O)CN2CCOCC2)OC |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1Br)C=NNC(=O)CN2CCOCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302161.png)
![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302163.png)
![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302176.png)


![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)
![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302181.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302182.png)